molecular formula C6H10N4 B1603451 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 914654-92-5

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1603451
CAS No.: 914654-92-5
M. Wt: 138.17 g/mol
InChI Key: XJQLZEZGFIWRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The synthesis of 2-methyl-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine emerged as part of broader efforts to explore nitrogen-rich heterocycles for pharmaceutical applications. While its exact discovery date remains undocumented in public literature, its structural analogs first appeared in patent filings related to kinase inhibitors and antimalarial agents circa 2013. The compound gained prominence after 2020 due to its utility as a synthetic intermediate for bioactive molecules, particularly in c-Met and VEGFR-2 inhibitor development. Key milestones include:

Year Development Phase Significance
2013 Structural analogs patented Basis for scaffold optimization in kinase inhibitors
2021 Synthetic methodology refinement Improved yields via hydrazine-mediated cyclization
2022 Biological activity reports Demonstrated role in dual c-Met/VEGFR-2 inhibition

Significance in Heterocyclic Chemistry

This compound exemplifies strategic fusion of two privileged pharmacophores:

  • Triazole ring : Contributes hydrogen-bonding capacity and metabolic stability
  • Partially saturated pyrazine : Enhances solubility while maintaining planar geometry for target binding

Its molecular framework (C₆H₁₀N₄, molecular weight 138.18 g/mol) enables diverse functionalization at three key positions:

  • C2 methyl group : Modulates electron density via inductive effects
  • N1/N4 triazole nitrogens : Participate in π-π stacking interactions
  • Pyrazine bridge : Serves as conformational control element

The tetrahydro modification distinguishes it from fully aromatic triazolopyrazines, reducing planarity and improving membrane permeability.

Position Within Triazolopyrazine Derivatives

2-Methyl-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine occupies a unique niche among triazolopyrazine:

Feature This Compound Related Derivatives
Aromaticity Partially saturated pyrazine Fully aromatic cores common
Substituents C2 methyl only Halogens, CF₃, aryl groups prevalent
Synthetic Accessibility 3-step synthesis from 2-chloropyrazine Often require transition metal catalysts
Bioactivity Profile Kinase inhibition Antimalarial, antibacterial

The compound's reduced ring strain compared to fully unsaturated analogs makes it particularly suitable for late-stage functionalization via nucleophilic aromatic substitution. Its methyl group at position 2 prevents unwanted dimerization during storage, addressing a key stability issue observed in non-substituted triazolopyrazines.

Structural and Functional Comparison Table

Parameter 2-Methyl-5,6,7,8-tetrahydro Derivative 8-Chloro-2-methyl Analog 3-Trifluoromethyl Variant
Molecular Formula C₆H₁₀N₄ C₆H₅ClN₄ C₆H₈ClF₃N₄
LogP (Predicted) 0.82 1.94 1.12
Hydrogen Bond Donors 0 0 0
Rotatable Bonds 0 1 0
Synthetic Steps 3 5 4
Key Applications Kinase inhibitor intermediates Antibacterial precursors Antidiabetic agents

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-5-8-6-4-7-2-3-10(6)9-5/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLZEZGFIWRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593464
Record name 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914654-92-5
Record name 2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Methyl-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine typically involves the construction of the fused triazolo-pyrazine ring system, often starting from substituted pyrazines or related precursors. Key steps include:

  • Formation of the triazole ring via cyclization reactions involving hydrazine derivatives.
  • Introduction of the methyl substituent at the 2-position.
  • Reduction or hydrogenation steps to obtain the tetrahydro derivative.

Specific Preparation Routes

Cyclization from Hydrazine and Pyrazine Derivatives

A classical approach involves reacting hydrazine hydrate with substituted pyrazine precursors, followed by cyclization under controlled conditions. For example, ethyl trifluoroacetate is reacted with hydrazine hydrate to form trifluoroacetohydrazide, which then undergoes further reactions with chloroacetyl chloride and sodium hydroxide to form intermediates that cyclize to the triazolo-pyrazine core under dehydrating conditions (e.g., with phosphorus oxychloride).

This method allows for the stepwise construction of the heterocyclic system with good control over substitution patterns.

Palladium-Catalyzed Coupling Reactions

In more recent synthetic applications, 2-Methyl-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine has been used as a coupling partner in palladium-catalyzed cross-coupling reactions. The compound itself can be prepared or isolated and then reacted with brominated intermediates in the presence of catalysts such as tris-(dibenzylideneacetone)dipalladium(0), sodium tert-butoxide, and RuPhos ligand in 1,4-dioxane at elevated temperatures (~100 °C) for extended periods (e.g., 15 hours).

This method is typically applied in the synthesis of more complex molecules but indicates the availability of the compound in reactive form and underlines the conditions suitable for its preparation and subsequent functionalization.

Improved Process via Amidines and Oxadiazole Intermediates

A patented improved process describes starting from a C-5 substituted 2-(chloromethyl)-1,3,4-oxadiazole, which reacts with substituted ethylenediamines to form amidine intermediates. These intermediates then undergo cyclization to yield substituted tetrahydrotriazolopyrazines, including 2-methyl derivatives.

This process improves safety by avoiding the use of excess hydrazine at high temperatures, reducing explosion risk, and enhancing overall yield and efficiency. The method involves five chemical steps from hydrazine at low temperature, making it operationally safer and more scalable.

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Notes
Hydrazine hydrate + ethyl trifluoroacetate + chloroacetyl chloride + POCl3 (cyclization) Room temperature to low temperature (10 °C), followed by heating for cyclization Not specified Multi-step synthesis with intermediate isolation; classical approach
Pd-catalyzed coupling with brominated substrates in dioxane Pd2(dba)3 catalyst, NaOtBu base, RuPhos ligand, 100 °C, 15 h ~30% Used for coupling reactions; compound prepared as intermediate; moderate yield
Reaction of chloromethyl-oxadiazole with ethylenediamine, cyclization Low temperature hydrazine use, 5-step process, cyclization under mild conditions Not specified Improved safety and scalability; patented process for substituted tetrahydrotriazolopyrazines

Analytical and Characterization Data

  • NMR Data: Proton NMR spectra typically show signals corresponding to the methyl group at ~2.2 ppm (singlet), methylene groups in the tetrahydro ring between 2.7–4.2 ppm, and broad singlets for NH or triazole protons.
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the molecular weight of 2-Methyl-5,6,7,8-tetrahydro-triazolo[1,5-a]pyrazine and its derivatives.
  • Purity: Preparative HPLC and column chromatography are used to purify the compound to >99% purity for research and pharmaceutical applications.

Summary Table of Preparation Highlights

Aspect Details
Core synthetic steps Hydrazine reaction, cyclization, reduction/hydrogenation
Key intermediates Trifluoroacetohydrazide, chloromethyl-oxadiazole, amidine intermediates
Catalysts and reagents Pd2(dba)3, RuPhos, NaOtBu, POCl3, hydrazine hydrate
Reaction temperature range 0 °C to 100 °C
Reaction time 1–15 hours depending on step
Yield range Moderate (~30% in Pd-coupling), variable in other steps
Safety considerations Improved methods reduce hydrazine excess and high-temperature hazards
Applications Intermediate in pharmaceutical synthesis, especially for DPP-IV inhibitors and antiviral agents

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted triazolopyrazines .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key derivatives of the triazolo[1,5-a]pyrazine scaffold, highlighting structural modifications, synthesis routes, and applications:

Compound Name Structural Variation Molecular Formula Molecular Weight (g/mol) Synthesis Route Key Applications/Activities
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Methyl substituent at C2 C₆H₁₀N₄ 138.18 Cyclization of pyrazine precursors with hydrazine derivatives Intermediate for pharmaceuticals and agrochemicals
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Trifluoromethyl group at C3 C₇H₉F₃N₄ 206.17 Reaction with isocyanates and triethylamine in DCM Building block for bioactive molecules
2-tert-Butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine tert-Butyl substituent at C2 C₉H₁₆N₄ 180.25 Unspecified (predicted pKa: 6.88; density: 1.21 g/cm³) Potential pharmaceutical intermediate (high lipophilicity)
2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine Cyclopropyl substituent at C2 C₈H₁₂N₄ 164.21 Unspecified Explored in drug discovery for enhanced metabolic stability
8-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Chlorine substituent at C8 C₅H₃ClN₄ 154.56 Nucleophilic aromatic substitution (SNAr) with amines Intermediate for antitumor and antiviral agents
6-Bromo-N-(1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-8-amine Bromine and pyrazol-4-amine groups C₈H₆BrN₇ 288.08 Substitution of dibromo precursor with 1H-pyrazol-4-amine hydrochloride Prodrug development for colon-restricted delivery
Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazine Piperazine and furan substituents C₁₄H₁₆N₆O 300.32 Cyclization via pteridin-4-one intermediate and condensation with 2-furaldehyde Adenosine A₂a receptor antagonist (Ki < 100 nM)

Biological Activity

2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 914654-92-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • Storage Conditions : Store in a dark place at room temperature and in a sealed container.

Research indicates that this compound interacts with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory processes. For instance, it has shown potential in reducing inducible nitric oxide synthase (iNOS) activity in vitro .
  • Modulation of Receptor Activity : The compound may act as a modulator of GABA receptors, which are crucial for neurotransmission and have implications in treating anxiety and other neurological disorders .
  • Anticancer Properties : Some derivatives of triazolo[1,5-a]pyrazines have been investigated for their anticancer activities. They exhibit selective inhibition of protein kinases related to cancer progression .

Biological Activity Summary

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
iNOS InhibitionReduced nitric oxide production
GABA Receptor ModulationPotential anxiolytic effects
Anticancer ActivityInhibition of cancer-related kinases

Case Study 1: Anti-inflammatory Effects

A study published in 2024 examined the anti-inflammatory properties of various triazolo compounds including this compound. The results indicated significant reductions in inflammatory markers when tested on animal models of arthritis. The compound's ability to inhibit iNOS was particularly noted as a key mechanism contributing to its anti-inflammatory effects .

Case Study 2: Neuropharmacological Potential

Another investigation focused on the neuropharmacological effects of this compound. It was found to enhance GABAergic transmission in vitro, suggesting its potential as an anxiolytic agent. Behavioral assays conducted on rodent models demonstrated reduced anxiety-like behavior following administration of the compound .

Research Findings

Recent research highlights the synthesis and biological evaluation of various derivatives of triazolo[1,5-a]pyrazines. These studies indicate that modifications to the core structure can significantly enhance biological activity. For example:

  • A derivative with a substituted phenyl group exhibited enhanced potency against specific cancer cell lines compared to the parent compound .
  • Structure-activity relationship (SAR) studies have identified key substituents that improve receptor binding affinity and selectivity.

Q & A

Basic: What are established synthetic routes for 2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine?

Answer:
A common approach involves cyclization of pyrazine precursors. For example, methyl 3-amino-2-pyrazinecarboxylate can be reacted with piperazine derivatives to form intermediates, followed by condensation with aldehydes (e.g., 2-furaldehyde) to achieve the triazolo[1,5-a]pyrazine core . Alternatively, dibromo intermediates (e.g., 6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine) can undergo nucleophilic substitution with amines under reflux in DMF, as demonstrated in prodrug synthesis studies .

Basic: How is the structure of this compound confirmed after synthesis?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, 1H^1H-NMR (400 MHz, DMSO-d6) reveals characteristic peaks: aromatic protons at δ 8.54 (s, 1H) and δ 8.10 (s, 1H) for the triazole ring, while methyl groups in the tetrahydro-pyrazine moiety appear as singlets near δ 2.0–2.5 . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) further validate molecular weight and spatial conformation .

Advanced: How can researchers optimize low yields during the cyclization step?

Answer:
Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Catalytic conditions : Use of polyphosphoric acid (PPA) or DMF-dimethyl acetal (DMFDMA) to promote cyclization efficiency .
  • Temperature control : Gradual heating (e.g., 95°C for 18 hours) improves reaction homogeneity .
  • Purification : Trituration in ether or column chromatography minimizes byproducts .
    Contradictory reports on solvent choice (DMF vs. chloroform) suggest systematic screening is necessary for specific derivatives .

Advanced: How to design derivatives for adenosine A2a receptor antagonism?

Answer:
Structural modifications targeting high affinity and selectivity include:

  • Piperazine substitution : Introducing piperazine at the pyrazine template enhances binding to adenosine receptors. For example, 2-furan-2-yl derivatives show >400-fold selectivity over A1 receptors .
  • Docking studies : Use crystal structures of A2a receptors (PDB: 4UHR) to model interactions. Focus on hydrophobic pockets and hydrogen bonding with residues like Asn253 .
  • Bioisosteric replacements : Replace trifluoroacetate counterions with hydrochloride to improve solubility without compromising activity .

Basic: What are common biological applications of this scaffold?

Answer:
The triazolo[1,5-a]pyrazine core exhibits diverse activities:

  • Antiviral agents : Derivatives inhibit retroviruses like HIV by targeting viral replication enzymes .
  • Kinase inhibition : Analogues act as JAK1/2 inhibitors (e.g., filgotinib analogs) for autoimmune diseases .
  • DPP-4 inhibition : Modifications at the 8-position enhance activity against dipeptidyl peptidase IV, relevant for type 2 diabetes .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often stem from assay conditions or substituent effects. Mitigation strategies:

  • Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for adenosine receptors) and controls .
  • SAR analysis : Compare substituent effects systematically. For example, methyl groups at the 2-position may enhance metabolic stability but reduce solubility, altering apparent activity .
  • Meta-analysis : Pool data from orthogonal techniques (e.g., SPR binding vs. functional cAMP assays) to validate target engagement .

Basic: What are key considerations for scaling up synthesis?

Answer:

  • Solvent selection : Replace DMF with less toxic alternatives (e.g., acetonitrile) for large-scale reactions .
  • Intermediate stability : Protect hygroscopic intermediates (e.g., trifluoroacetate salts) under inert atmospheres .
  • Yield vs. purity : Optimize chromatographic conditions (e.g., gradient elution) to maintain >95% purity at multi-gram scales .

Advanced: How to evaluate the pharmacokinetic potential of derivatives?

Answer:

  • In silico modeling : Use QSAR tools (e.g., SwissADME) to predict logP, CYP450 interactions, and blood-brain barrier penetration .
  • In vitro assays : Measure metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
  • In vivo validation : Prioritize compounds with oral bioavailability >50% in rodent models, as seen with piperazine derivatives achieving 89% bioavailability .

Basic: What analytical challenges arise in characterizing this compound?

Answer:

  • Isomer separation : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers due to the tetrahydro-pyrazine’s stereochemistry .
  • Counterion interference : Trifluoroacetate (TFA) in NMR spectra can obscure peaks; lyophilization or ion exchange (e.g., HCl) mitigates this .
  • Thermal degradation : Monitor via TGA-DSC to identify safe storage conditions (typically < -20°C under argon) .

Advanced: How to leverage this scaffold for material science applications?

Answer:

  • OLEDs : Functionalize with electron-deficient groups (e.g., cyano) to enhance electron mobility for green PhOLEDs .
  • Coordination polymers : Metalation with Cu(I) or Ir(III) via triazole nitrogen atoms creates luminescent complexes .
  • Computational design : DFT studies (e.g., Gaussian 09) optimize HOMO-LUMO gaps for tailored optoelectronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.